molecular formula C16H18N2O2 B2370034 3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol CAS No. 16236-13-8

3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol

Cat. No. B2370034
CAS RN: 16236-13-8
M. Wt: 270.332
InChI Key: UCEUFIKLKSGMQB-UHFFFAOYSA-N
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Description

The compound “3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol” belongs to the class of organic compounds known as piperazine carboxylic acids. These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .

Scientific Research Applications

Nonlinear Optical Applications

Raj et al. (2016) synthesized and grew a nonlinear optical single crystal derived from 2-naphthol and 4-methylpiperazine. This crystal, showing potential in frequency conversion applications, was analyzed using various techniques including XRD, FT-IR, NMR, and Kurtz Perry powder technique. The study highlighted its suitability for opto-electronic applications, such as in frequency conversion devices, due to its significant second harmonic generation efficiency and thermal stability (Raj et al., 2016).

Electo-optic Device Applications

In a related study, Dennis Raj et al. (2017) synthesized a Mannich base organic non-linear optical crystal from a 2-naphthol derivative, investigating its suitability for electro-optic device applications. The study confirmed the non-centrosymmetric nature of the crystal and its negative photoconducting nature, which can be advantageous in electro-optic device fabrication (Dennis Raj et al., 2017).

Fluorescent Imaging Applications

Tian et al. (2002) explored the use of naphthalimide polymers in fluorescent imaging. These polymers, with naphthalimide pendant groups, demonstrated the ability to switch between fluorescent enhancement and quenching. Such properties suggest potential applications in creating positive or negative fluorescent patterned images for various scientific and industrial purposes (Tian et al., 2002).

Chemical Synthesis and Catalysis

A study by Pourghasemi Lati et al. (2018) highlighted the synthesis of 1-(benzothiazolylamino) phenylmethyl-2-naphthols using a novel magnetic nanocatalyst. This process demonstrated efficiency and potential for scalable chemical synthesis (Pourghasemi Lati et al., 2018).

properties

IUPAC Name

(3-hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-17-6-8-18(9-7-17)16(20)14-10-12-4-2-3-5-13(12)11-15(14)19/h2-5,10-11,19H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEUFIKLKSGMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol

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